![molecular formula C22H19ClN2O2S B2779493 3-(5-(4-chlorophenyl)furan-2-yl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propanamide CAS No. 941897-87-6](/img/structure/B2779493.png)
3-(5-(4-chlorophenyl)furan-2-yl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a furan ring, a chlorophenyl group, a cyano group, and a tetrahydrobenzo[b]thiophene ring. These groups could potentially contribute to the compound’s reactivity and properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The presence of multiple aromatic rings (furan and phenyl) could contribute to the compound’s stability and may influence its interactions with other molecules. The cyano group could make the compound a potential nitrile, which could undergo various reactions .Chemical Reactions Analysis
The compound could potentially undergo a variety of reactions due to the presence of several reactive functional groups. For example, the cyano group could undergo hydrolysis to form a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a cyano group could increase its polarity, potentially affecting its solubility in various solvents .Applications De Recherche Scientifique
Microwave-Assisted Synthesis and Biological Evaluation
A study by Ravula et al. (2016) explored the microwave-assisted synthesis of novel pyrazoline derivatives, showcasing the method's efficiency in yielding compounds with significant in vivo anti-inflammatory and in vitro antibacterial activities. The synthesized compounds, bearing similar structural features to the query compound, were characterized and evaluated, highlighting the potential of such molecules as templates for developing anti-inflammatory agents (Ravula et al., 2016).
Catalytic Synthesis and Antioxidant Agents
Prabakaran et al. (2021) focused on catalytic synthesis and molecular modeling studies of chalcone derivatives as potent antioxidant agents. This research, utilizing furan and thiophene motifs similar to those in the query compound, demonstrates the synthetic strategy and biological potential of such derivatives, suggesting their applicability in antioxidant therapy (Prabakaran et al., 2021).
Synthesis and Pharmacological Evaluation of GABA Analogues
Berthelot et al. (1987) reported the synthesis of new GABA analogues and their affinity for the GABAB receptor, including compounds with benzofuran structures, indicating the relevance of these motifs in the modulation of GABAergic activity. This highlights the potential of the query compound in neuroscience research, especially in exploring GABAB receptor ligands (Berthelot et al., 1987).
Anti-Viral Activities of Furan Derivatives
Flefel et al. (2014) synthesized 3-(naphthalen-1-ylmethylene)-5-phenylfuran-2(3H)-one derivatives and evaluated their antiviral activity against the H5N1 virus. While the study focuses on different structural derivatives, it underscores the potential of furan-containing compounds in developing antiviral agents, suggesting a possible research direction for the query compound (Flefel et al., 2014).
Antifungal Activities of Dihydrofuran Derivatives
Buchta et al. (2004) evaluated the antifungal activities of 3-(halogenated phenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-ones against yeasts and molds, including fluconazole-resistant strains. The study demonstrates the broad-spectrum antifungal potential of dihydrofuran derivatives, relevant to the structural framework of the query compound, hinting at its possible applications in addressing fungal infections (Buchta et al., 2004).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[5-(4-chlorophenyl)furan-2-yl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O2S/c23-15-7-5-14(6-8-15)19-11-9-16(27-19)10-12-21(26)25-22-18(13-24)17-3-1-2-4-20(17)28-22/h5-9,11H,1-4,10,12H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDGIFNHHNUYCQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CCC3=CC=C(O3)C4=CC=C(C=C4)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate](/img/structure/B2779411.png)
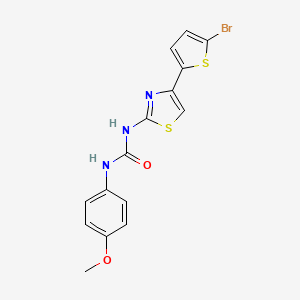
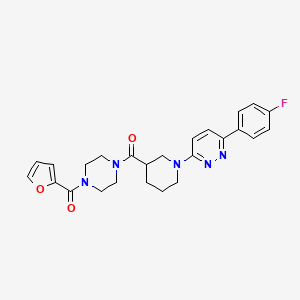
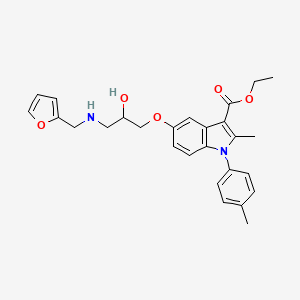
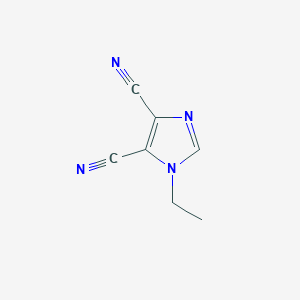
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide](/img/structure/B2779419.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2779420.png)
![5-Bromo-2-{2-oxo-2-[(2-phenylethyl)amino]ethoxy}benzoic acid](/img/structure/B2779421.png)
![N-[cyano(2,4-dimethoxyphenyl)methyl]-2-(thiophen-3-yl)propanamide](/img/structure/B2779423.png)
![N-(1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide](/img/structure/B2779425.png)
![1-methyl-2-oxo-N-(pyrazolo[1,5-a]pyridin-5-yl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2779426.png)
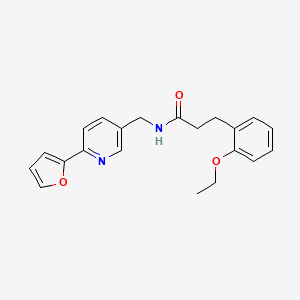
![[2-(3-Bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride](/img/structure/B2779430.png)
![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2779431.png)